2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1172272-36-4
VCID: VC6622189
InChI: InChI=1S/C21H20N4OS2/c26-19(13-16-14-27-21(22-16)25-9-3-4-10-25)24-11-7-15(8-12-24)20-23-17-5-1-2-6-18(17)28-20/h1-6,9-10,14-15H,7-8,11-13H2
SMILES: C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CSC(=N4)N5C=CC=C5
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone

CAS No.: 1172272-36-4

Cat. No.: VC6622189

Molecular Formula: C21H20N4OS2

Molecular Weight: 408.54

* For research use only. Not for human or veterinary use.

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone - 1172272-36-4

Specification

CAS No. 1172272-36-4
Molecular Formula C21H20N4OS2
Molecular Weight 408.54
IUPAC Name 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Standard InChI InChI=1S/C21H20N4OS2/c26-19(13-16-14-27-21(22-16)25-9-3-4-10-25)24-11-7-15(8-12-24)20-23-17-5-1-2-6-18(17)28-20/h1-6,9-10,14-15H,7-8,11-13H2
Standard InChI Key MIQDBXBQIUVAEM-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CSC(=N4)N5C=CC=C5

Introduction

Structural Analysis and Molecular Properties

The molecular formula of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone is C21H20N4OS2, with a molecular weight of 408.54 g/mol. Its IUPAC name, 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone, reflects its intricate architecture, which includes:

  • A piperidine ring substituted at position 4 with a benzo[d]thiazole group.

  • A thiazole ring at position 2 of the ethanone backbone, further functionalized with a pyrrol-1-yl group.

  • A ketone group linking the piperidine and thiazole systems.

The SMILES notation (C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CSC(=N4)N5C=CC=C5) and InChIKey (MIQDBXBQIUVAEM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. X-ray crystallography data for analogous compounds, such as hydrazide derivatives, reveal torsional angles between aromatic systems (e.g., 21.33° between benzofuran and acetohydrazide planes) , suggesting similar conformational flexibility in this molecule.

Synthesis and Preparation Strategies

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone likely involves multi-step reactions, including:

  • Formation of the benzo[d]thiazole-piperidine subunit: Cyclocondensation of 2-aminothiophenol with a ketone precursor, followed by piperidine ring closure via reductive amination.

  • Thiazole ring construction: A Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .

  • Coupling reactions: Nucleophilic acyl substitution or palladium-catalyzed cross-coupling to link the thiazole and piperidine-benzo[d]thiazole moieties.

Key challenges include regioselectivity in thiazole functionalization and minimizing steric hindrance during piperidine substitution. Comparative studies on benzothiazole derivatives highlight the importance of glacial acetic acid as a catalyst in analogous cyclization reactions , while dimethylformamide (DMF) serves as an effective solvent for recrystallization .

Physicochemical Properties

While experimental data for this specific compound are sparse, its structural features suggest the following properties:

PropertyValue/DescriptionSource
Molecular Weight408.54 g/mol
SolubilityLow aqueous solubility (inferred)
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The absence of hydrogen bond donors and presence of multiple aromatic systems contribute to its low aqueous solubility, a common limitation in benzothiazole-based therapeutics . Strategies to improve solubility, such as introducing ionizable groups (e.g., carboxylic acids) or PEGylation, have proven effective in related compounds .

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